Methyl 6-chloro-4-methylnicotinate: A Comprehensive Technical Guide for Drug Development Professionals
Methyl 6-chloro-4-methylnicotinate: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Substituted heterocyclic compounds, particularly pyridine derivatives, form the backbone of a vast number of marketed drugs due to their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. Among these, Methyl 6-chloro-4-methylnicotinate (CAS No. 1224464-97-4) has emerged as a highly versatile and valuable intermediate.[1]
This technical guide provides an in-depth analysis of Methyl 6-chloro-4-methylnicotinate, offering researchers, scientists, and drug development professionals a comprehensive resource on its chemical properties, reactivity, and strategic applications. Moving beyond a simple datasheet, this document elucidates the causality behind its synthetic utility, provides field-proven experimental insights, and grounds its potential in authoritative data, empowering chemists to leverage this key intermediate to its fullest potential in the creation of innovative molecular entities.
Core Physicochemical and Structural Data
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. Methyl 6-chloro-4-methylnicotinate is a solid, crystalline material under standard conditions, exhibiting solubility in common organic solvents, which facilitates its use in a wide range of reaction media.[1][2] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 6-chloro-4-methylpyridine-3-carboxylate | [1] |
| CAS Number | 1224464-97-4 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | Light yellow to orange powder/crystal | [1] |
| Melting Point | 47.0 to 51.0 °C | [1] |
| Purity (Typical) | >97.0% (GC) | [1] |
| Solubility | Soluble in ethanol, dichloromethane; less soluble in water. | [2] |
| Storage Conditions | Store under inert gas in a cool (<15°C), dark place. | [1] |
| Sensitivity | Air and moisture sensitive. | [1][2] |
Analytical and Spectroscopic Profile
Structural confirmation and purity assessment are critical checkpoints in any synthetic workflow. The spectroscopic signature of Methyl 6-chloro-4-methylnicotinate is unambiguous and aligns with its defined structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three different proton environments: a singlet for the aromatic proton on the pyridine ring, a singlet for the methyl ester protons (-OCH₃), and a singlet for the methyl group protons attached to the pyridine ring (-CH₃). The precise chemical shifts are influenced by the electron-withdrawing effects of the chlorine and ester groups.
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¹³C NMR: The carbon spectrum will display eight unique signals, confirming the presence of all carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group (typically downfield), the carbons of the pyridine ring (with shifts influenced by the chloro- and methyl- substituents), the methyl ester carbon, and the methyl group carbon.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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~1700-1730 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch of the ester functional group.
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~2800-3100 cm⁻¹: Peaks corresponding to C-H stretching from the aromatic and methyl groups.
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~1600 cm⁻¹: Absorptions related to the C=C and C=N stretching vibrations within the pyridine ring.
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~1000-1300 cm⁻¹: Strong absorptions from the C-O stretching of the ester.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can precisely confirm the molecular formula.[3] The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks at m/z 185 and 187.
Chemical Reactivity and Synthetic Strategy
The true value of Methyl 6-chloro-4-methylnicotinate lies in its tailored reactivity, which allows for selective and predictable chemical transformations. The chlorine atom at the 6-position is the primary locus of reactivity, serving as an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This feature is the cornerstone of its utility in building molecular diversity.[4]
The Power of Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing ester group, makes the 6-position highly susceptible to attack by nucleophiles. This allows for the facile displacement of the chloride ion by a wide array of nucleophiles, including amines, alcohols, and thiols. This reaction is a powerful and reliable method for introducing new functional groups and building out molecular complexity, making it a foundational tool in the construction of compound libraries for drug screening.[5]
Caption: Role in a typical drug discovery workflow.
Key Experimental Protocols
The following protocols are provided as robust, self-validating starting points for the synthesis and application of Methyl 6-chloro-4-methylnicotinate.
Protocol: Synthesis of Methyl 6-chloro-4-methylnicotinate
This is a proposed synthesis based on established organic chemistry principles, as detailed protocols for this specific molecule are proprietary. The chosen route prioritizes common and reliable transformations.
Step 1: Oxidation of 2,5-Lutidine to 4-Methylnicotinic Acid
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To a stirred solution of 2,5-lutidine (1.0 eq) in water, slowly add potassium permanganate (3.0-4.0 eq) in portions, maintaining the temperature below 50°C.
-
Heat the mixture to reflux for 4-6 hours until the purple color disappears. Monitor reaction completion by TLC.
-
Cool the mixture and filter off the manganese dioxide precipitate, washing the solid with hot water.
-
Combine the filtrates and acidify with concentrated HCl to pH ~3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 4-methylnicotinic acid.
Step 2: Chlorination to 6-Chloro-4-methylnicotinic Acid
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
Suspend 4-methylnicotinic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq).
-
Add phosphorus pentachloride (PCl₅, 1.1 eq) portion-wise.
-
Heat the mixture to reflux (approx. 110°C) for 3-5 hours.
-
Cool the reaction and carefully quench by pouring it onto crushed ice.
-
Adjust the pH to ~3 with a saturated sodium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated acid.
Step 3: Fischer Esterification
-
Dissolve the crude 6-chloro-4-methylnicotinic acid (1.0 eq) in methanol (10-20 vol).
-
Add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Heat the mixture to reflux for 6-12 hours. [6]Monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure Methyl 6-chloro-4-methylnicotinate.
Protocol: SₙAr with a Primary Amine
-
Reaction Setup: To a solution of Methyl 6-chloro-4-methylnicotinate (1.0 eq) in anhydrous DMF (5-10 vol), add the desired primary amine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: Anhydrous solvent is critical to prevent hydrolysis of the ester. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
-
Execution: Heat the reaction mixture to 80-100°C and stir for 4-16 hours.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product via silica gel chromatography or recrystallization to obtain the desired N-substituted product.
-
Self-Validation: The final product should show the absence of the C-Cl bond and the presence of the new C-N bond, confirmed by MS (loss of chlorine isotopic pattern, new molecular weight) and NMR (new signals corresponding to the added amine moiety).
-
Safety, Handling, and Storage
Proper handling is essential to maintain the integrity of the compound and ensure user safety.
-
Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [7]Analogous compounds are known to cause skin, eye, and respiratory irritation. [8][9]* Storage: The compound is air and moisture sensitive. [1]It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, refrigeration in a dark place is recommended. [1]
Conclusion
Methyl 6-chloro-4-methylnicotinate is more than a mere chemical intermediate; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable reactivity profile centered on nucleophilic aromatic substitution, and its position as a precursor to biologically relevant scaffolds make it an indispensable asset. By understanding the principles outlined in this guide, researchers can effectively harness its potential to accelerate the synthesis of diverse compound libraries and advance the development of next-generation therapeutics.
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